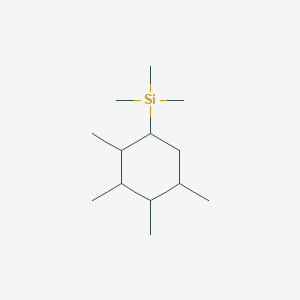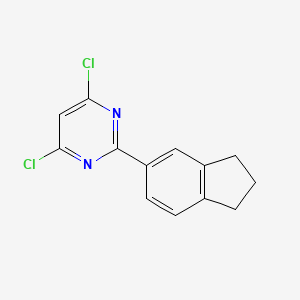
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4th and 6th positions and a 2,3-dihydro-1H-inden-5-yl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yl group, which can be derived from indanone through various reduction methods.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors such as guanidine or amidine derivatives with chlorinated intermediates.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4th and 6th positions using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The indene moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states or dechlorinated structures.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-1-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-3-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-4-yl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine is unique due to the specific positioning of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
89508-75-8 |
|---|---|
Fórmula molecular |
C13H10Cl2N2 |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-7-12(15)17-13(16-11)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2 |
Clave InChI |
FDHCXLUYXWLTAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
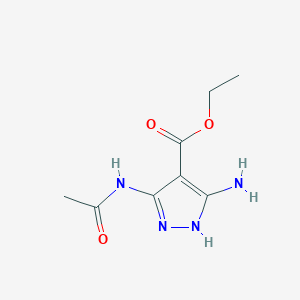

![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
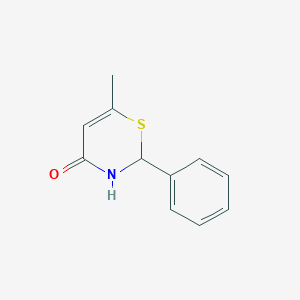
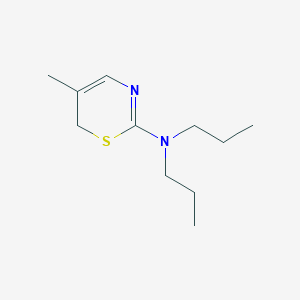
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
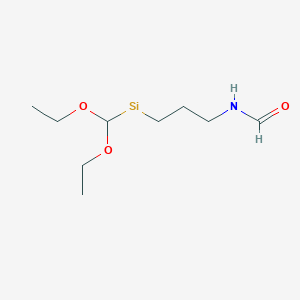
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
